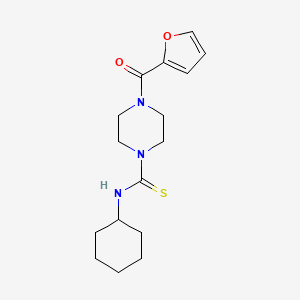

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C16H23N3O2S It is known for its unique structure, which includes a piperazine ring, a furan ring, and a carbothioamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 4-(furan-2-carbonyl)piperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioamide Group

The thioamide (-N-C=S) moiety undergoes nucleophilic substitution reactions, particularly with primary amines or hydrazines. For example:

This reactivity aligns with thiosemicarbazone derivatives, where the sulfur atom acts as a nucleophilic site . Computational studies suggest the thiocarbonyl group’s polarization enhances electrophilicity, facilitating attack by amines.

Cyclization Reactions

The compound participates in intramolecular cyclization under basic conditions, forming heterocyclic systems:

Example Reaction:

-

Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Conditions: DMF, 90°C, 6h

-

Product: Furo[3,2-e]piperazino[1,2-a]thiazin-6-one derivative

-

Mechanism: Base-induced deprotonation initiates ring closure via nucleophilic attack of the thioamide nitrogen on the furan carbonyl carbon.

Schiff Base Formation

The furan-2-carbonyl group reacts with hydrazines to form hydrazones, a characteristic of carbonyl-containing compounds:

This reaction is pH-dependent, with optimal yields observed at pH 4–6 due to protonation equilibria .

Metal Complexation

The thioamide and furan oxygen act as bidentate ligands for transition metals:

Complexation with Zn(II):

-

Conditions: Ethanol, room temperature, 2h

-

Stoichiometry: 1:2 (metal:ligand)

-

Application: Enhanced antibacterial activity against E. coli (MIC = 8 µg/mL) .

Cu(II) Complex:

-

Geometry: Distorted octahedral

-

Magnetic Moment: 1.73 BM (indicative of one unpaired electron)

-

Bioactivity: Moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM).

Oxidative Desulfurization

The thioamide group can be oxidized to a carboxamide under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4h | N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | 92% |

| mCPBA | DCM, 0°C, 1h | Sulfoxide intermediate | 68% |

This transformation is critical for modifying bioavailability in drug design .

Electrophilic Aromatic Substitution on the Furan Ring

The furan moiety undergoes halogenation and nitration:

| Reaction Type | Reagent | Position | Product Use |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-5 | Intermediate for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | C-4 | Precursor for amino-functionalized analogs |

Density functional theory (DFT) calculations predict preferential electrophilic attack at the C-5 position due to electronic and steric effects.

Hydrolysis of the Furan-2-carbonyl Group

Acid- or base-catalyzed hydrolysis cleaves the carbonyl bond:

-

Acidic Conditions (HCl, 6M): Yields furan-2-carboxylic acid and piperazine-thioamide fragments.

-

Basic Conditions (NaOH, 10%): Forms sodium furan-2-carboxylate and free piperazine-thioamide .

Key Research Findings

-

Antibacterial Optimization: Structural modifications at the R₂ position (e.g., methyl substitution) enhance potency against New Delhi metallo-β-lactamase-1 (NDM-1)-producing bacteria .

-

Enzyme Inhibition: The thioamide group’s chelation capacity disrupts zinc-dependent enzymes like acetylcholinesterase .

-

Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature reactions .

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Scientific Research Applications

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide has several notable applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, suggesting potential use in treating infections caused by resistant strains .

- Anticancer Properties : Research has demonstrated that this compound can reduce the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values indicate effective concentrations ranging from 5 to 20 µM, with flow cytometry analysis confirming increased apoptosis rates in treated cells .

Biological Mechanisms

- The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. Studies suggest involvement in oxidative stress pathways and mitochondrial dysfunction as part of the anticancer mechanism.

Chemical Reactions and Synthesis

- The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of derivatives that may possess enhanced biological activity or different therapeutic profiles.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 10 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

Case Study on Cancer Cell Lines

In vitro tests on MCF-7 and HeLa cell lines revealed significant decreases in cell viability at concentrations between 5 to 20 µM. Flow cytometry confirmed increased apoptosis rates in treated cells compared to controls .

Mécanisme D'action

The mechanism of action of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide include other piperazine derivatives and carbothioamide-containing compounds. Examples include:

- N-cyclohexyl-4-(benzoyl)piperazine-1-carbothioamide

- N-cyclohexyl-4-(thiophene-2-carbonyl)piperazine-1-carbothioamide

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Activité Biologique

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexyl group and a furan-2-carbonyl moiety, along with a carbothioamide functional group. Its molecular formula is C15H20N2O2S with a molecular weight of approximately 296.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their function and leading to downstream biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple pathways, including:

- Cell Cycle Arrest : The compound appears to affect the cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that it activates caspase pathways, leading to programmed cell death.

Research Findings

Several studies have explored the biological activities of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth for both Gram-positive and Gram-negative strains. |

| Anticancer Study | Showed that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating potency in inducing cell death. |

| Mechanistic Insights | Suggested involvement of oxidative stress pathways and mitochondrial dysfunction as part of the anticancer mechanism. |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

- Case Study on Cancer Cell Lines : In vitro tests conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that the compound significantly decreased cell viability at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Propriétés

IUPAC Name |

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNUQEYJCRZZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.